molecular formula C14H12Cl2N4O5 B1664639 Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate CAS No. 287174-44-1

Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate

Cat. No. B1664639
M. Wt: 387.2 g/mol
InChI Key: WNNJWTIVQXGQCU-UHFFFAOYSA-N
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Description

58-G3 is a methuselah (Mth)-specific agonist. It acts by inducing dose-dependent calcium elevation and membrane translocation of β-arrestin2.

Scientific Research Applications

Chemical Interactions and Synthesis

  • Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a related compound, is an effective alkylating agent for aromatic heterocycles. Derivatives react to form compounds like pyrroloimidazoles (Alves et al., 2000).
  • The structure of an isoxazole amino ester closely related to the compound shows slight distortion in the isoxazole ring, indicating potential unique chemical behaviors (Smith et al., 1991).

Applications in Molecular Synthesis

  • Synthesis of novel molecular structures, such as 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, is possible from similar compounds, demonstrating the utility in organic chemistry (Martins et al., 2002).
  • Isoxazole-acylhydrazones, derived from similar compounds, indicate the potential for creating a variety of new organic molecules (Jin, 2008).

Biological Activity Research

  • Some coumarin derivatives synthesized from similar compounds have shown significant antifungal and antibacterial activities, suggesting potential biomedical applications (Jadhav et al., 2009).
  • Comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized from related compounds, displayed synergetic effects with antitumor drugs in brain tumor chemotherapy (Kletskov et al., 2018).

Photophysical and Electrochemical Properties

  • The related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, undergoes photoisomerization to form oxazole, indicating potential for study in photochemistry (Lopes et al., 2011).

properties

CAS RN

287174-44-1

Product Name

Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate

Molecular Formula

C14H12Cl2N4O5

Molecular Weight

387.2 g/mol

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-5-[(methylcarbamoylamino)carbamoyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H12Cl2N4O5/c1-17-14(23)19-18-12(21)11-9(13(22)24-2)10(20-25-11)8-6(15)4-3-5-7(8)16/h3-5H,1-2H3,(H,18,21)(H2,17,19,23)

InChI Key

WNNJWTIVQXGQCU-UHFFFAOYSA-N

SMILES

CNC(=O)NNC(=O)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC

Canonical SMILES

CNC(=O)NNC(=O)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

58-G3;  58 G3;  58G3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate
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Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate
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Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate
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Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate
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Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate
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Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate

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